molecular formula C12H15N3O2 B8239253 rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

Cat. No.: B8239253
M. Wt: 233.27 g/mol
InChI Key: FTLMBYQQZHOANQ-GHMZBOCLSA-N
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Description

rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Construction of the Hexahydropyrrolo[3,4-b][1,4]oxazine Core: This step may involve the use of specific reagents and catalysts to form the oxazine ring.

    Final Coupling Reaction: The pyridine and oxazine structures are then coupled under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use in drug design and development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to a biological effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with a similar pyridine ring structure.

    Oxazine Derivatives: Compounds with a similar oxazine ring structure.

Uniqueness

The uniqueness of rel-(4aR,7aR)-4-(pyridin-4-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one lies in its specific combination of the pyridine and oxazine rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(4aR,7aR)-4-(pyridin-4-ylmethyl)-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-12-8-17-11-6-14-5-10(11)15(12)7-9-1-3-13-4-2-9/h1-4,10-11,14H,5-8H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLMBYQQZHOANQ-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OCC(=O)N2CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](CN1)OCC(=O)N2CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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